molecular formula C3H2BrF2N3 B14021370 4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole

4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole

Cat. No.: B14021370
M. Wt: 197.97 g/mol
InChI Key: COVLIVUQXYJWDK-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a brominated precursor and a difluoromethylating agent. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)-2H-1,2,3-triazole
  • 4-Bromo-2-(difluoromethyl)pyridine
  • 4-Bromo-2-(difluoromethyl)benzene

Uniqueness

4-Bromo-2-(difluoromethyl)-2H-1,2,3-triazole is unique due to the presence of both a bromine atom and a difluoromethyl group on the triazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C3H2BrF2N3

Molecular Weight

197.97 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)triazole

InChI

InChI=1S/C3H2BrF2N3/c4-2-1-7-9(8-2)3(5)6/h1,3H

InChI Key

COVLIVUQXYJWDK-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1Br)C(F)F

Origin of Product

United States

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